molecular formula C16H14BrN3O2S B2656946 Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1243024-89-6

Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

Cat. No.: B2656946
CAS No.: 1243024-89-6
M. Wt: 392.27
InChI Key: JZMIESIHPBGGLM-UHFFFAOYSA-N
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Description

Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate is a complex organic compound. It likely contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . The compound also seems to have an ethyl acetate and a 4-bromophenyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines have been synthesized through reactions involving heterocyclic amines . Another study mentions the synthesis of a pyrazoline derivative through a series of reactions .

Scientific Research Applications

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to the ethyl compound , have been used in the synthesis of various heterocyclic compounds such as pyran, pyridine, and pyridazine derivatives. This indicates its utility in the preparation of complex heterocyclic structures, which are important in the field of organic chemistry and pharmaceuticals (Mohareb, Sherif, Gaber, Ghabrial & Aziz, 2004).

Enzyme Inhibition

Ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, a compound structurally related to the ethyl compound under discussion, has shown effectiveness as an inhibitor of human carbonic anhydrase I and II isozymes and the acetylcholinesterase (AChE) enzyme. This suggests potential for the ethyl compound to be studied for similar bioactive properties (Turkan, Cetin, Taslimi, Karaman & Gulcin, 2019).

Marine Natural Products Research

The study of marine fungi has led to the isolation of compounds structurally similar to ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, indicating the potential for marine sources to be a rich source of novel compounds with similar structures and possibly, similar applications in medicinal chemistry (Wu, Tian, Feng, Li, Zhang & Pei, 2010).

Properties

IUPAC Name

ethyl 2-[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-2-22-15(21)10-23-16-14-9-13(19-20(14)8-7-18-16)11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMIESIHPBGGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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